4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Description

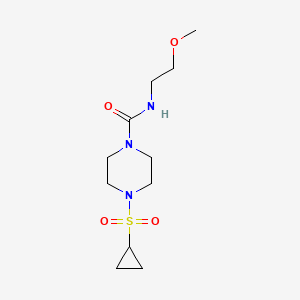

4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a cyclopropanesulfonyl group at the 4-position and a carboxamide moiety linked to a 2-methoxyethyl group. This structural framework is common in medicinal chemistry due to the piperazine ring’s versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-cyclopropylsulfonyl-N-(2-methoxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4S/c1-18-9-4-12-11(15)13-5-7-14(8-6-13)19(16,17)10-2-3-10/h10H,2-9H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKJPRYRGVMDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCN(CC1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopropylsulfonyl group, and the attachment of the methoxyethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine-1-Carboxamide Derivatives

Piperazine-1-carboxamide derivatives are widely explored for diverse therapeutic applications. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues

Key Observations :

- Electron-Withdrawing Groups : The cyclopropanesulfonyl group in the target compound contrasts with electron-withdrawing substituents like chloropyridinyl (CPIPC, BCTC) or electron-donating groups like methoxyphenyl (p-MPPI, A16). Sulfonyl groups enhance polarity and may improve binding to polar enzyme pockets .

Pharmacological Activity

- TRPV1/TRPM8 Modulation : CPIPC and BCTC act as TRPV1 agonists and TRPM8 antagonists, respectively, with substituents dictating receptor specificity. The sulfonyl group in the target compound may favor interactions with sulfhydryl-containing residues in ion channels .

- Serotonin Receptor Antagonism : p-MPPI and p-MPPF () antagonize 5-HT1A receptors. Their iodinated/fluorinated benzamido groups enhance binding affinity, whereas the target compound’s 2-methoxyethyl group may prioritize solubility over receptor specificity .

- Anticancer Activity: Novel derivatives in inhibit cancer cell proliferation via aryl-alkoxyfuropyrazine substituents, suggesting that the target compound’s cyclopropanesulfonyl group could be optimized for kinase inhibition .

Physicochemical Properties

- Melting Points : Piperazine-carboxamides typically exhibit melting points between 185–205°C. The target compound’s cyclopropanesulfonyl group may increase rigidity, raising the melting point compared to A16 (188.5–190.7°C) and CPIPC analogs .

- Solubility : The 2-methoxyethyl group likely enhances aqueous solubility relative to BCTC’s tert-butylphenyl group, which is highly lipophilic .

Data Table: Key Comparative Metrics

Research Implications

- Structure-Activity Relationship (SAR) : The cyclopropanesulfonyl group’s impact on target binding and metabolic stability warrants further investigation, particularly in comparison to sulfonamide-based HDAC inhibitors () .

Biological Activity

The compound 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 258.35 g/mol

The compound features a piperazine core substituted with a cyclopropanesulfonyl group and a methoxyethyl moiety, which may influence its biological interactions.

Receptor Interactions

Research indicates that compounds similar to This compound often target various neurotransmitter receptors, particularly dopamine receptors. The dopamine D3 receptor has been identified as a significant target due to its role in neuropsychiatric disorders.

- Dopamine D3 Receptor :

The mechanism of action for this compound likely involves modulation of G-protein coupled receptors (GPCRs), specifically through competitive inhibition or partial agonism at the D3 receptor. This interaction can lead to alterations in dopaminergic signaling pathways, potentially alleviating symptoms associated with dopamine dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

- Study on D3 Receptor Affinity : A study demonstrated that specific modifications to the piperazine structure could enhance D3 receptor affinity significantly. Compounds with a K(i) value as low as 1 nM were reported, indicating strong binding capabilities .

- Therapeutic Implications : Compounds targeting the D3 receptor have been proposed for treating conditions like addiction and depression. Their ability to selectively modulate dopaminergic pathways without affecting other receptors minimizes potential side effects .

Data Table of Biological Activities

| Compound Name | K(i) (nM) | Selectivity Ratio (D3/D2) | Therapeutic Application |

|---|---|---|---|

| Compound A | 1 | 150 | Schizophrenia |

| Compound B | 5 | 200 | Drug Addiction |

| This compound | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for amide bond formation, as noted in piperazine-carboxamide syntheses .

- Temperature Control : Reactions involving cyclopropanesulfonyl groups often require mild heating (40–60°C) to avoid decomposition .

- Catalysts : Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance coupling efficiency .

- Purity Monitoring : Use HPLC to track reaction progress and NMR to confirm intermediate structures .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : H/C NMR for verifying sulfonyl and methoxyethyl groups. For example, the cyclopropane ring protons resonate at δ 1.0–1.5 ppm, while methoxy groups appear at δ 3.2–3.5 ppm .

- Purity Assessment : HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Retention times can be compared to synthetic standards .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 332.15) .

Q. How can computational methods predict the 3D conformation of this compound for target interaction studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water or lipid bilayers) to assess flexibility of the piperazine ring and sulfonyl group .

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT). The methoxyethyl chain may influence binding pocket accessibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the cyclopropanesulfonyl group?

- Methodological Answer :

- Functional Group Variations : Replace cyclopropane with cyclobutane or phenyl sulfonyl groups to assess steric/electronic effects on receptor affinity .

- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets) using radioligand binding or fluorescence polarization .

- Data Table Example :

| Substituent | IC (nM) | LogP |

|---|---|---|

| Cyclopropanesulfonyl | 12.3 | 2.1 |

| Cyclobutanesulfonyl | 28.7 | 2.4 |

| Phenylsulfonyl | 45.6 | 3.0 |

Q. What strategies resolve contradictions in reported biological activity data for piperazine-carboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, buffer pH) from conflicting studies. For instance, serotonin receptor binding may vary between HEK293 vs. CHO cells .

- Dose-Response Curves : Validate EC values using orthogonal methods (e.g., calcium flux vs. cAMP assays) to rule out assay-specific artifacts .

Q. How can researchers design in vitro assays to evaluate this compound’s metabolic stability?

- Methodological Answer :

- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC < 10 µM suggests significant drug-drug interaction risk .

Q. What computational approaches predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Generate a model using the piperazine core and sulfonyl group to screen for similarity to known kinase or GPCR ligands .

- Machine Learning : Apply DeepChem or Schrödinger’s Phase to predict binding to secondary targets (e.g., hERG channel) .

Q. How should stability studies be conducted under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via UPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (E) derived from Arrhenius plots predicts shelf life .

Methodological Notes

- Contradiction Handling : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), re-optimize DFT calculations (B3LYP/6-31G*) and validate with NOESY .

- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can hydrolyze sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.